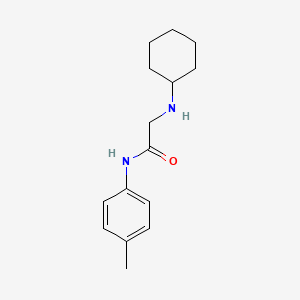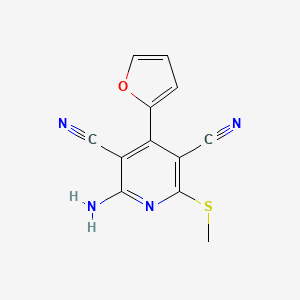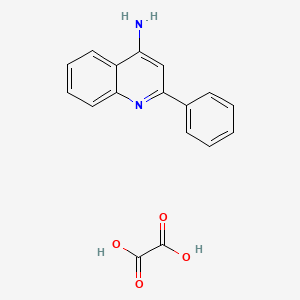
N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA is an inhibitory neurotransmitter in the central nervous system, and GABA-AT is responsible for the degradation of GABA. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which has potential therapeutic applications for a range of neurological and psychiatric disorders.
Mecanismo De Acción
N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide works by inhibiting GABA-AT, the enzyme responsible for the degradation of GABA in the brain. By inhibiting GABA-AT, N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide increases the levels of GABA in the brain, which has a calming effect on the central nervous system. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects
N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide has been shown to increase GABA levels in the brain, leading to a range of biochemical and physiological effects. These include reduced seizure activity, improved anxiety-like behavior, and increased pain threshold in animal models. N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide has also been shown to have potential therapeutic applications in addiction, as it may reduce the rewarding effects of drugs of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide has several advantages for laboratory experiments, including its high purity and potency, as well as its ability to increase GABA levels in the brain. However, there are also limitations to using N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide in research, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide. These include further preclinical studies to investigate its potential therapeutic applications in neurological and psychiatric disorders, as well as clinical trials to evaluate its safety and efficacy in humans. Additionally, there is potential for the development of new compounds based on the structure of N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide, which may have improved pharmacological properties and therapeutic applications.
Métodos De Síntesis
N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide can be synthesized using a multi-step process involving the reaction of cyclohexylamine with 4-methylbenzoyl chloride, followed by the addition of glycine and subsequent purification. The synthesis method has been optimized for high yield and purity, making N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide a commercially viable compound for research purposes.
Aplicaciones Científicas De Investigación
N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. Preclinical studies have demonstrated that N~2~-cyclohexyl-N~1~-(4-methylphenyl)glycinamide increases GABA levels in the brain, leading to reduced seizure activity and improved anxiety-like behavior in animal models.
Propiedades
IUPAC Name |
2-(cyclohexylamino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-7-9-14(10-8-12)17-15(18)11-16-13-5-3-2-4-6-13/h7-10,13,16H,2-6,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPGFELVCRQNJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n~2~-Cyclohexyl-n~1~-(4-methylphenyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4924951.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)
![3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid](/img/structure/B4924973.png)


![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one](/img/structure/B4924993.png)

![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925008.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4925014.png)
![N-methyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4925031.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925033.png)

![1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4925043.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4925045.png)